N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine
Description
Properties
CAS No. |
69541-98-6 |
|---|---|
Molecular Formula |
C17H32N2O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C17H32N2O5/c1-8-10(3)12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)11(4)9-2/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
ZDNBYYYNNROBLJ-CYDGBPFRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine typically involves the protection of the amino group of L-isoleucine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used reagents for deprotection
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include the deprotected amino acid and substituted derivatives depending on the reagents used .
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine exerts its effects involves the protection of the amino group. The Boc group stabilizes the amino acid, preventing unwanted reactions during peptide synthesis. The deprotection process involves the cleavage of the Boc group, which is facilitated by acids or other deprotecting agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-(tert-Butoxycarbonyl)-L-isoleucine (Boc-Ile-OH)
- Structure : Single L-isoleucine residue with Boc protection.
- Molecular Weight: 231.29 g/mol (anhydrous); exists as a hemihydrate (C₁₁H₂₁NO₄·½H₂O) .
- Applications: Used as a monomer in peptide synthesis. Unlike Boc-Ile-Ile-OH, it lacks the dipeptide backbone, limiting its utility in constructing longer peptide chains.
N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (Boc-Tyr-OMe)
- Structure : Boc-protected L-tyrosine with a methyl ester at the C-terminal.
- Key Differences : The aromatic side chain of tyrosine introduces hydrophobicity and UV activity, unlike the aliphatic isoleucine residues in Boc-Ile-Ile-OH. The methyl ester enhances solubility in organic solvents (e.g., DMF, DCM) .
Boc-Phe-Leu (N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-leucine)
Physicochemical Properties
Notes:
Research Findings and Challenges
- Stability : Boc-Ile-Ile-OH’s dipeptide structure may exhibit aggregation in aqueous solutions, complicating purification .
- Purity : Commercial Boc-protected compounds vary in purity (95–99%), affecting reaction yields .
- Safety : Boc derivatives generally require standard handling (gloves, ventilation), as indicated in safety data sheets .
Biological Activity
N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine, commonly referred to as Boc-L-Isoleucine, is an important derivative of the amino acid isoleucine. Its biological activities are of significant interest in various fields, including pharmacology and biochemistry. This article explores the compound's biological activity, focusing on its synthesis, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C₁₁H₂₁NO₄
- Molecular Weight : 231.289 g/mol
- Melting Point : 66-69 °C
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 356.0 ± 25.0 °C at 760 mmHg
These properties indicate that Boc-L-Isoleucine is a stable compound suitable for various biochemical applications and studies.
Synthesis and Derivatives
Boc-L-Isoleucine can be synthesized through standard peptide synthesis techniques, often involving the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This modification enhances the stability and solubility of isoleucine in biological systems, making it a valuable building block in peptide synthesis.
1. Influence on Anabolic Hormones
Research indicates that amino acid derivatives like Boc-L-Isoleucine can influence the secretion of anabolic hormones, which play crucial roles in muscle growth and recovery. This property makes it an attractive candidate for sports nutrition and muscle-building supplements .
2. Pharmacokinetics
A study evaluating lung-retentive prodrugs revealed that Boc-L-Isoleucine derivatives exhibited promising pharmacokinetic profiles when administered intratracheally in rat models. The total lung concentration of these compounds was significantly higher than in plasma, indicating effective localization and retention in lung tissues .
Table 1: Pharmacokinetic Data of Boc-L-Isoleucine Derivatives
| Time (h) | Plasma Concentration (ng/mL) | Total Lung Concentration (ng/mL) |
|---|---|---|
| 0.25 | <LLOQ | 2.03 ± 0.45 |
| 0.5 | <LLOQ | 1.63 ± 0.14 |
| 3 | <LLOQ | 137 ± 31 |
| 24 | <LLOQ | 20,000 ± 611 |
This data demonstrates the compound's potential for targeted delivery in therapeutic applications, particularly for respiratory conditions.
3. Potential Therapeutic Applications
Boc-L-Isoleucine has been explored for its anti-infective properties, showing efficacy against various pathogens due to its ability to modulate immune responses . Additionally, its role in apoptosis and autophagy pathways suggests potential applications in cancer therapy by promoting cell death in malignant cells while sparing healthy tissues .
Case Studies
Case Study: Anti-infective Properties
In a study investigating new treatments for Chagas disease, derivatives of Boc-L-Isoleucine were tested against Trypanosoma cruzi. The results indicated that these compounds exhibited significant toxicity towards the parasite, highlighting their potential as novel therapeutic agents for neglected tropical diseases .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(tert-Butoxycarbonyl)-L-isoleucyl-L-isoleucine in a laboratory setting?
- Methodology : The synthesis typically involves coupling Boc-protected L-isoleucine with L-isoleucine using carbodiimide-based reagents (e.g., DCC or EDC) in the presence of a coupling agent like HOBt. The Boc group is introduced via reaction with di-tert-butyl dicarbonate in a basic medium (e.g., aqueous NaHCO₃). Purification is achieved via recrystallization or silica gel chromatography, with purity confirmed by HPLC (>98%) and structural validation by NMR (¹H, ¹³C) .
- Critical Considerations : Ensure anhydrous conditions during coupling to prevent hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at +4°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation. Avoid prolonged exposure to light .
- Decomposition Risks : The compound is stable under neutral conditions but degrades in acidic/basic environments, releasing CO, CO₂, and nitrogen oxides. Incompatible with strong oxidizers .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Purity thresholds ≥98% are typical for peptide synthesis .
- Structural Confirmation : Employ ¹H/¹³C NMR (e.g., δ 1.4 ppm for Boc tert-butyl protons) and FT-IR (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight (theoretical: ~374.45 g/mol) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its conformational behavior in peptide synthesis?
- Stereochemical Impact : The (2S,3S) configuration of isoleucine promotes β-sheet propensity in peptides. X-ray crystallography (e.g., PDB-like studies) reveals intramolecular H-bonding between the Boc carbonyl and amide NH, stabilizing folded conformations .
- Experimental Design : Compare CD spectra of diastereomeric peptides (e.g., L-Ile vs. D-Ile derivatives) to assess secondary structure differences .
Q. What are the common by-products formed during the coupling reactions of Boc-protected isoleucine, and how can they be minimized?
- By-Products : Racemization (due to base-catalyzed epimerization) and truncated peptides (from incomplete coupling). Detect racemization via chiral HPLC or Marfey’s reagent .
- Mitigation Strategies : Use low temperatures (0–4°C), short reaction times, and additives like HOAt to suppress racemization. Optimize stoichiometry (1.2:1 molar ratio of coupling reagent to amino acid) .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when analyzing this compound derivatives?
- Case Study : If NMR suggests multiple conformers but X-ray shows a single crystal structure, perform variable-temperature NMR to identify dynamic equilibria. Molecular dynamics simulations can reconcile discrepancies by modeling solvent effects .
- Data Integration : Cross-validate with 2D NMR (e.g., NOESY for spatial proximity) and powder XRD to assess polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
